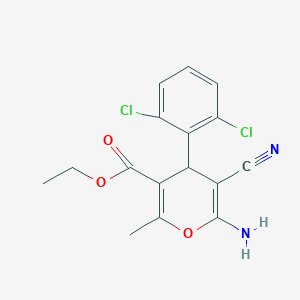![molecular formula C18H25Cl3N2O3 B11991626 Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate, also known by its chemical formula C18H25Cl3N2O3, is a synthetic compound with a molecular weight of approximately 423.77 g/mol . It belongs to the class of benzoate derivatives and exhibits interesting properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes:: The synthesis of Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloro-N-(2,2-dimethylpropionyl)ethanamine. The resulting intermediate is then esterified with butanol to yield the final product .
Reaction Conditions::Step 1: Formation of the intermediate: 4-aminobenzoic acid reacts with 2,2,2-trichloro-N-(2,2-dimethylpropionyl)ethanamine.
Step 2: Esterification: The intermediate reacts with butanol to form this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions are possible.
Substitution: The compound can undergo substitution reactions. Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Potential applications in drug discovery due to its unique structure.
- Studied for its biological activity and potential therapeutic effects.
- May find use in the development of specialty chemicals.
Mécanisme D'action
The exact mechanism by which Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate stands out due to its unique combination of structural features. Similar compounds include:
Propriétés
Formule moléculaire |
C18H25Cl3N2O3 |
|---|---|
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
butyl 4-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C18H25Cl3N2O3/c1-5-6-11-26-14(24)12-7-9-13(10-8-12)22-15(18(19,20)21)23-16(25)17(2,3)4/h7-10,15,22H,5-6,11H2,1-4H3,(H,23,25) |
Clé InChI |
PZRSXKSTPVGYCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11991545.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991549.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)


![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)

![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)
![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11991633.png)

